molecular formula C13H13F3N2O4 B1387968 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid CAS No. 1219146-99-2

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid

Cat. No.: B1387968
CAS No.: 1219146-99-2
M. Wt: 318.25 g/mol
InChI Key: SNQXBGASHVBPGQ-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H13F3N2O4 and a molecular weight of 318.25 g/mol . This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring bearing a carboxylic acid group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the nitro, trifluoromethyl, or carboxylic acid groups .

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c14-13(15,16)8-4-5-9(11(7-8)18(21)22)17-6-2-1-3-10(17)12(19)20/h4-5,7,10H,1-3,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQXBGASHVBPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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